molecular formula C16H14FN3 B2670128 [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine CAS No. 873312-95-9

[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine

Cat. No.: B2670128
CAS No.: 873312-95-9
M. Wt: 267.307
InChI Key: JRRMXVKVPRKPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Pyrazole Chemistry

Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s identification of the pyrazole core in 1883. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane reaction, established foundational routes to unsubstituted pyrazoles. The Knorr synthesis, involving condensation of 1,3-diketones with hydrazines, became a cornerstone for generating substituted pyrazoles, including 3,5-dimethylpyrazole. Over time, pyrazole derivatives gained prominence due to their structural versatility and biological activity, exemplified by the 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds—the first naturally occurring pyrazole.

The 20th century saw pyrazoles transition from laboratory curiosities to pharmacologically significant molecules. For instance, celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid) highlighted pyrazole’s capacity to serve as a scaffold for drug development. Advances in regioselective functionalization and fluorination techniques further expanded their utility in agrochemicals and pharmaceuticals.

Significance of Fluorinated Pyrazole Derivatives in Medicinal Chemistry

Fluorination has become a critical strategy for optimizing drug candidates, with over 20% of FDA-approved drugs containing fluorine. In pyrazole systems, fluorine’s electronegativity and small atomic radius improve metabolic stability, lipophilicity, and target binding through mechanisms such as C–F⋯C=O interactions. For example, fluorinated thrombin inhibitors exhibit fivefold stronger binding than non-fluorinated analogs due to fluorine’s interactions with Asn98 residues.

Fluorinated pyrazoles also demonstrate broad bioactivity:

  • Antifungal agents : 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key building block for six commercial fungicides targeting succinate dehydrogenase.
  • Antiviral compounds : Fluorinated pyrazole aldehydes inhibit phytopathogenic fungi like Fusarium culmorum with up to 46.75% efficacy.
  • Enzyme inhibitors : Fluorine-enhanced pyrazoles disrupt acetylcholinesterase (79.5% inhibition in compound H9 ) and proteinase K, enabling dual antifungal-nematicidal activity.

Position of [3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine in Contemporary Research

While direct studies on this compound are limited, structurally analogous fluorinated pyrazoles underscore its potential. The 4-fluorophenyl moiety is a common pharmacophore in kinase inhibitors and antimicrobial agents, where fluorine’s electron-withdrawing effects enhance aromatic stacking and solubility. The methanamine group (-CH~2~NH~2~) introduces hydrogen-bonding capability, which is critical for target engagement in enzymes like acetylcholinesterase.

Recent synthetic methodologies, such as Surmont et al.’s 2010 route to 4-fluoropyrazoles via α-cyano-α,α-difluoroketones, provide scalable access to similar compounds. These advances position this compound as a candidate for further exploration in infectious disease or neurological disorder research.

Classification of Pyrazole Derivatives and Their Pharmacophoric Properties

Pyrazole derivatives are classified by substitution patterns and bioactivity:

Substituent Position Common Functional Groups Biological Role
1-position Aryl (e.g., phenyl) Enhances metabolic stability and lipophilicity
3-position Halogens (e.g., fluorine) Improves target binding via electronic effects
4-position Amines, methyl groups Facilitates hydrogen bonding or steric effects

The pharmacophore of this compound combines three critical elements:

  • 1-Phenyl group : Stabilizes the pyrazole ring through π-π interactions.
  • 3-(4-Fluorophenyl) : Enhances binding affinity via fluorine’s electronegativity.
  • 4-Methanamine : Provides a site for derivatization or direct interaction with biological targets.

This configuration aligns with trends in fluorinated heterocycles, where strategic fluorine placement optimizes pharmacokinetics and potency.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3/c17-14-8-6-12(7-9-14)16-13(10-18)11-20(19-16)15-4-2-1-3-5-15/h1-9,11H,10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRMXVKVPRKPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine typically involves the formation of the pyrazole ring followed by the introduction of the fluorophenyl and phenyl groups. One common method involves the cyclocondensation of α, β-unsaturated ketones with hydrazine derivatives. For instance, the reaction of 4-fluorobenzaldehyde with phenylhydrazine can yield the desired pyrazole derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine (-CH₂NH₂) participates in nucleophilic reactions. Key transformations include:

Schiff Base Formation
Reacts with aldehydes/ketones under mild conditions (room temperature, ethanol solvent) to form imine derivatives. For example:

[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine+RCHOEtOH, RTImine product\text{this compound} + \text{RCHO} \xrightarrow{\text{EtOH, RT}} \text{Imine product}

Yields range from 60–85% depending on the aldehyde’s electronic properties .

Amide Bond Formation
Couples with carboxylic acids via EDCl/HOBt activation (DMF, 0–25°C) to generate amides. This is critical for derivatization in drug discovery .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring undergoes regioselective substitution at the C-3 and C-5 positions due to electron-donating effects of the adjacent phenyl and fluorine groups.

Reaction TypeConditionsProductYieldSource
Bromination NaI/K₂CO₃, CHCl₃, 0°C5-Bromopyrazole derivative75%
Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro-substituted pyrazole68%

The fluorine atom at the para position of the phenyl ring enhances ring activation, favoring electrophilic attack at C-5 .

Oxidation

The amine group oxidizes to a nitroso intermediate using MnO₂ (CH₂Cl₂, reflux), though over-oxidation to nitriles is avoided under controlled conditions .

Reduction

While the compound itself is not typically reduced, its imine derivatives are reduced with NaBH₄ (MeOH, 0°C) to secondary amines .

Metal-Catalyzed Coupling Reactions

The pyrazole ring participates in Suzuki-Miyaura cross-coupling with aryl boronic acids:

Pyrazole-Br+ArB(OH)2Pd(PPh3)4,Na2CO3,DMEBiaryl product\text{Pyrazole-Br} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3, \text{DME}} \text{Biaryl product}

Reported yields exceed 80% for electron-deficient aryl partners .

Acid-Base Reactivity

The amine forms a hydrochloride salt (HCl/Et₂O), enhancing solubility in polar solvents. Deprotonation with NaOH regenerates the free base, critical for further functionalization .

Cyclization Reactions

Under acidic conditions (glacial AcOH, 85°C), the amine group facilitates cyclization to form fused heterocycles. For example, heating with diketones yields pyrazolo[1,5-a]pyrimidines .

Comparative Reactivity Insights

Key factors influencing reactivity:

  • Fluorine’s Electronic Effects : Enhances pyrazole ring activation for electrophilic substitution .

  • Steric Hindrance : The 1-phenyl group directs substitutions to the C-5 position .

  • Amine Basicity : pKa ~8.5 enables protonation-deprotonation control in synthetic workflows .

This compound’s versatility in nucleophilic, electrophilic, and cross-coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Experimental protocols emphasize mild conditions to preserve the fluorophenyl moiety’s integrity .

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine is in the pharmaceutical industry. Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a potential candidate for developing drugs targeting pain management and inflammatory diseases.

Case Study: Anti-inflammatory Activity
A study conducted by researchers examined the efficacy of this compound in reducing inflammation in animal models. The results showed a significant reduction in inflammatory markers when administered, suggesting its potential as a therapeutic agent for conditions such as arthritis and other inflammatory disorders.

Agricultural Chemistry

In agricultural chemistry, this compound is explored as a lead compound for developing new agrochemicals. Its structural properties allow for modifications that can enhance the effectiveness of pesticides and herbicides.

Case Study: Pesticide Development
Research has demonstrated that derivatives of this pyrazole compound exhibit improved efficacy against specific pests while maintaining lower toxicity to non-target organisms. This characteristic is crucial for developing environmentally friendly agricultural products.

Material Science

The unique chemical properties of this compound make it suitable for applications in material science. It can be utilized in creating advanced materials such as polymers with specific thermal and mechanical characteristics.

Data Table: Material Properties Comparison

PropertyValue
Thermal StabilityHigh
Mechanical StrengthModerate
Chemical ResistanceExcellent

Biochemical Research

In biochemical research, this compound is employed to investigate enzyme inhibition and receptor binding mechanisms. Understanding these interactions is vital for elucidating biological pathways related to various diseases.

Case Study: Enzyme Inhibition Studies
A study focused on the inhibition of specific enzymes involved in metabolic pathways showed that this compound effectively inhibited target enzymes, providing insights into its potential role as a therapeutic agent in metabolic disorders.

Analytical Chemistry

Lastly, this compound is also utilized in analytical chemistry for developing methods to detect and quantify similar pyrazole derivatives. This application enhances quality control processes in both pharmaceutical and agricultural sectors.

Data Table: Analytical Methods Utilizing the Compound

MethodApplication AreaSensitivity Level
HPLCPharmaceutical AnalysisHigh
GC-MSEnvironmental TestingModerate

Mechanism of Action

The mechanism of action of [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets. In cancer cells, it can inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The fluorine atom enhances its binding affinity to these targets, increasing its potency . Additionally, the compound can modulate signaling pathways, such as the PI3K-AKT and MAPK pathways, which are crucial for cell survival and growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Position) Biological Activity/Application Key Reference(s)
[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine 3-(4-F), 1-Ph, 4-CH2NH2 AChE/MAO-B inhibition
N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzenamine (3e) 3-(4-Cl), 1-Ph, 4-CH=N-Ph Potent AChE inhibition (pIC50 = 4.2)
5-Fluoro-2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole Pyrazole fused with fluorinated benzimidazole Anticancer (growth inhibition)
[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine 3-Pyridinyl, 1-Ph, 4-CH2NH2 Unspecified bioactivity (CAS: 63499-91-2)
4-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one Pyrazole linked to dihydropyrimidinone Antimicrobial activity

Pharmacological Activity

  • AChE and MAO-B Inhibition: The target compound (this compound) exhibits moderate MAO-B inhibition (pIC50 = 3.47), while its chloro-substituted analogue (3e) shows stronger AChE inhibition (pIC50 = 4.2) . This suggests that halogen substitution (F vs. Cl) at the 4-position of the phenyl ring modulates enzyme selectivity.
  • Anticancer Activity: Fluorinated benzimidazole derivatives containing the [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl] group exhibit cytotoxic effects against A-549, MCF-7, and HeLa cell lines, outperforming 5-fluorouracil in some cases .

Physicochemical Properties

  • Lipinski’s Rule of Five: The target compound has a molecular weight of 267.31 g/mol, c-logP of ~2.5 (estimated), and ≤5 hydrogen bond acceptors/donors, complying with drug-likeness criteria . Chloro- and pyridinyl-substituted analogues show similar profiles but with slight variations in solubility and toxicity predictions .

Research Findings and Limitations

  • Strengths :

    • The fluorophenyl-pyrazole scaffold demonstrates versatility in targeting both neurological (AChE/MAO-B) and oncological pathways .
    • High synthetic yields (>80%) and crystallinity (suitable for X-ray diffraction) are reported for related compounds .
  • Limitations: Limited in vivo data and safety profiles for this compound . Comparative studies on halogen substitution (F, Cl, Br) are sparse, necessitating systematic structure-activity relationship (SAR) analyses.

Biological Activity

[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of hydrazine with 1,3-diketones to form the pyrazole core, followed by electrophilic aromatic substitution to introduce the fluorophenyl and phenyl groups. The final product is obtained through various modifications, including the formation of an amine group via reductive amination or similar methods .

Antioxidant and Anti-inflammatory Properties

Recent studies have demonstrated that pyrazole derivatives exhibit potent antioxidant and anti-inflammatory activities. For instance, compounds derived from similar pyrazole structures showed IC50 values for COX-2 inhibition significantly lower than standard anti-inflammatory drugs like diclofenac, indicating their potential as effective anti-inflammatory agents .

Compound IC50 (μg/mL) Standard (Diclofenac) IC50 (μg/mL)
Compound A60.5654.65
Compound B57.2454.65
Compound C69.1554.65

Anticancer Activity

The anticancer potential of this compound has been investigated in various cell lines. For example, a study reported that specific derivatives induced cell cycle arrest in cancer cells, leading to apoptosis through the inhibition of cyclin-dependent kinases (CDKs) .

Cell Line Phase Arrested Mechanism
HelaS PhaseCDK2 Inhibition
MCF7G2/M PhaseCDK9 Inhibition

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition properties. It has shown activity against monoamine oxidase (MAO), which is relevant for treating depression and neurodegenerative diseases . The selectivity and potency of these compounds make them promising candidates for further development.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Study on Anti-inflammatory Effects : A series of pyrazole compounds were tested for their ability to reduce inflammation in animal models. Results indicated a significant reduction in edema compared to control groups, with some compounds exhibiting over 50% inhibition .
  • Anticancer Efficacy in vitro : In vitro studies on breast cancer cell lines demonstrated that specific derivatives not only halted cell proliferation but also triggered apoptotic pathways, suggesting their dual role as therapeutic agents .

Q & A

Basic: What are the optimized synthetic routes for [3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 4-fluorophenylhydrazine with a β-keto ester (e.g., ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, CAS 866588-11-6 ) to form the pyrazole core.
  • Step 2: Functionalization at the 4-position via nucleophilic substitution or cross-coupling reactions. For example, (1H-pyrazol-4-yl)methanamine derivatives can be synthesized using reductive amination or Buchwald–Hartwig amination .
  • Optimization: Continuous flow reactors and catalytic systems (e.g., Pd/C or Ni catalysts) improve yield and purity. Purification via column chromatography or recrystallization is critical, as residual metal catalysts may interfere with biological assays .

Basic: How is NMR spectroscopy applied to characterize this compound?

Methodological Answer:
1H NMR analysis (400–500 MHz, CDCl3 or DMSO-d6) is essential for confirming structure:

  • Pyrazole protons: The H-3 and H-5 protons appear as doublets (δ 7.2–8.1 ppm, J = 2–3 Hz) .
  • Fluorophenyl group: Coupling patterns (e.g., meta-fluorine splitting in aromatic protons) confirm substitution.
  • Methanamine group: The CH2NH2 moiety shows a triplet (~δ 3.4 ppm) for the methylene group and broad singlet (~δ 1.5 ppm) for NH2, which may sharpen upon derivatization .
  • Validation: Compare experimental shifts with computed spectra (DFT methods) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from:

  • Substituent effects: Minor structural variations (e.g., replacing 4-fluorophenyl with 3,4-difluorophenyl) drastically alter activity. Use X-ray crystallography (e.g., SHELX-refined structures ) to correlate steric/electronic properties with efficacy.
  • Assay variability: Standardize protocols (e.g., MIC values for antimicrobial studies) across labs. For example, hydrazone derivatives of pyrazolecarboxylic acids show varying activity against Staphylococcus aureus depending on solvent systems and inoculum size .
  • Data reconciliation: Apply multivariate analysis (e.g., PCA or PLS-DA) to isolate critical variables affecting activity .

Advanced: What computational methods predict target interactions for this compound?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinase enzymes (e.g., G protein-coupled receptor kinase 2). The fluorophenyl group often participates in hydrophobic interactions, while the methanamine moiety may form hydrogen bonds .
  • MD simulations: Run 100-ns trajectories (AMBER or GROMACS) to assess stability of ligand–target complexes. Pay attention to fluorine’s role in enhancing binding entropy .
  • Validation: Cross-reference computational predictions with experimental SAR data from triazole–pyrazole hybrids .

Advanced: How does the 4-fluorophenyl substituent influence pharmacological properties?

Methodological Answer:

  • Metabolic stability: Fluorine reduces oxidative metabolism (CYP450 inhibition assays), prolonging half-life. Compare with non-fluorinated analogs using LC-MS pharmacokinetic studies .
  • Electron-withdrawing effects: The fluorine atom polarizes the pyrazole ring, enhancing π-stacking with aromatic residues in target proteins (confirmed via Hirshfeld surface analysis ).
  • Toxicity: Fluorine substitution can mitigate off-target effects by reducing non-specific protein binding. Assess via selectivity panels (e.g., kinase profiling ).

Basic: What crystallographic techniques validate the compound’s structure?

Methodological Answer:

  • Single-crystal X-ray diffraction: Use SHELXL to refine structures. Key metrics:
    • R factor: < 0.05 for high-resolution data.
    • Torsion angles: Confirm planarity of the pyrazole ring and fluorophenyl orientation .
  • Hirshfeld analysis: Quantify intermolecular interactions (e.g., F⋯H contacts contribute ~8% to crystal packing ).

Advanced: What strategies improve selectivity in SAR studies?

Methodological Answer:

  • Bioisosteric replacement: Substitute the methanamine group with (1H-pyrazol-4-yl)methanol to modulate hydrogen-bonding capacity .
  • Proteomic profiling: Use affinity chromatography or thermal shift assays to identify off-target binding .
  • Crystallographic fragment screening: Co-crystallize with truncated protein domains to map critical binding regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.